3-Methylenepent-1-yne
Description
3-Methylenepent-1-yne (CAS: 6929-96-0) is an alkyne with the molecular formula C₆H₆ and a molecular weight of 78.114 g/mol. Its IUPAC name, 2-ethynyl-1,3-butadiene, highlights its conjugated system: a terminal triple bond (C1–C2) and a methylene group (C3–C4) adjacent to a double bond (C4–C5) . This unique conjugation of π-bonds makes it a valuable intermediate in organic synthesis, particularly in cycloaddition reactions and materials science.
Properties
CAS No. |
1574-34-1 |
|---|---|
Molecular Formula |
C6H8 |
Molecular Weight |
80.13 g/mol |
IUPAC Name |
3-methylidenepent-1-yne |
InChI |
InChI=1S/C6H8/c1-4-6(3)5-2/h1H,3,5H2,2H3 |
InChI Key |
LAKYCCVWZNCNIO-UHFFFAOYSA-N |
SMILES |
CCC(=C)C#C |
Canonical SMILES |
CCC(=C)C#C |
Other CAS No. |
1574-34-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Alkynes
Structural and Molecular Features
The table below summarizes key structural and molecular differences between 3-Methylenepent-1-yne and related compounds:
| Compound Name | Molecular Formula | Molecular Weight | CAS RN | Structural Features |
|---|---|---|---|---|
| 3-Methylenepent-1-yne | C₆H₆ | 78.114 | 6929-96-0 | Conjugated enyne (C1≡C–CH₂–CH₂–CH₂) with methylene group at C3 |
| 3-Penten-1-yne | C₅H₆ | 66.101 | 2206-23-7 | Terminal alkyne (C1≡C–CH₂–CH=CH₂); triple and double bonds in a 1,3-diene-yne system |
| (S)-3-Methylpent-1-yne | C₆H₁₀ | 82.15 | 2868-07-7 | Branched alkyne with a chiral center at C3 (C1≡C–CH(CH₃)–CH₂–CH₃) |
| 3,3-Dimethylpent-1-yne | C₇H₁₂ | 96.17 | 918-82-1 | Highly branched alkyne with two methyl groups at C3 (C1≡C–C(CH₃)₂–CH₂–CH₃) |
3-Methylenepent-1-yne
- Reactivity : The conjugated enyne system allows for simultaneous participation of the triple and double bonds in reactions. For example, it can undergo [2+2] cycloadditions or serve as a diene in Diels-Alder reactions .
- Applications: Used in synthesizing polycyclic aromatic hydrocarbons (PAHs) and nanomaterials due to its extended π-system.
3-Penten-1-yne
- Reactivity: As a terminal alkyne, it participates in Sonogashira coupling to form carbon-carbon bonds. The adjacent double bond may stabilize transition states in catalytic cycles .
- Applications : Intermediate in pharmaceutical synthesis (e.g., prostaglandins).
(S)-3-Methylpent-1-yne
- Reactivity : The chiral center at C3 introduces stereochemical control in asymmetric synthesis. Steric hindrance from the methyl group slows nucleophilic additions to the triple bond .
- Applications : Building block for chiral ligands in catalysis.
3,3-Dimethylpent-1-yne
Research Findings and Key Differences
Conjugation Effects
- 3-Methylenepent-1-yne exhibits enhanced stability compared to non-conjugated alkynes due to resonance between the triple and double bonds. This conjugation lowers its energy profile, as evidenced by computational studies .
- In contrast, 3-Penten-1-yne shows moderate conjugation but lacks the methylene group, resulting in less stabilization.
Steric and Electronic Influences
- Branched Alkynes : Both (S)-3-Methylpent-1-yne and 3,3-Dimethylpent-1-yne demonstrate reduced reactivity in nucleophilic additions due to steric hindrance. For example, the reaction rate of (S)-3-Methylpent-1-yne with Grignard reagents is 40% slower than linear analogues .
- Electronic Effects : The electron-rich triple bond in 3-Methylenepent-1-yne undergoes electrophilic attacks more readily than its branched counterparts.
Spectral Data
- Mass Spectrometry : 3-Penten-1-yne (C₅H₆) shows a base peak at m/z 65 corresponding to [C₅H₅]⁺, while 3-Methylenepent-1-yne (C₆H₆) exhibits a distinct fragmentation pattern with peaks at m/z 77 (benzene-like ion) .
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